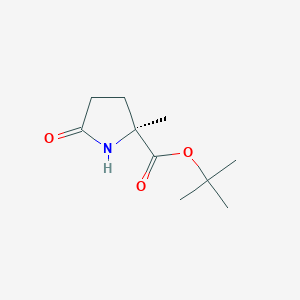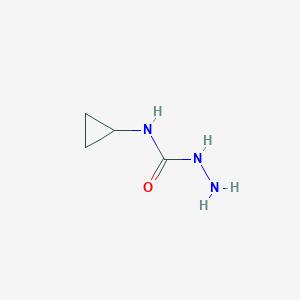
tert-ブチル (2S)-2-メチル-5-オキソピロリジン-2-カルボン酸エステル
説明
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
- Acts as a probe in NMR studies to investigate macromolecular complexes .
Medicine:
- Serves as an intermediate in the synthesis of drugs and therapeutic agents.
- Investigated for its potential pharmacological properties and biological activities.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and reagents for industrial processes.
作用機序
Target of Action
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate, also known as a tert-butyl ester, is primarily used in synthetic organic chemistry . It is often used as a protecting group for amino acids in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are being protected during peptide synthesis .
Mode of Action
The tert-butyl group in this compound interacts with its targets (amino acids) by attaching to them and protecting them from unwanted reactions during peptide synthesis . This is achieved through the formation of a covalent bond between the tert-butyl group and the amino acid, effectively blocking reactive sites on the amino acid .
Biochemical Pathways
The use of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate in peptide synthesis impacts the biochemical pathways involved in protein synthesis . By protecting specific amino acids, it allows for more controlled and selective synthesis of peptides . This can affect downstream effects such as the function of the synthesized peptide within biological systems .
Pharmacokinetics
Its impact on bioavailability would be related to its role in peptide synthesis, as it can influence the structure and therefore the properties of the synthesized peptide .
Result of Action
The main result of the action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is the successful synthesis of peptides with a high degree of control and selectivity . By protecting specific amino acids, it prevents unwanted reactions and allows for the synthesis of peptides with specific sequences and structures .
Action Environment
The action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate can be influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by the reaction conditions, such as temperature and pH . Additionally, the presence of other reactive groups or compounds in the reaction environment can also influence the efficacy and stability of this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of an ester group.
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
tert-butyl (2S)-2-methyl-5-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness: tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the ketone group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVPTHFTIAYBB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882392-64-5 | |
| Record name | tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2441845.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide](/img/structure/B2441850.png)
![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)



![2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol](/img/structure/B2441864.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)
